(1-Fluorocyclohexyl)methanesulfonyl chloride
Overview
Description
“(1-Fluorocyclohexyl)methanesulfonyl chloride” is an organic compound . It is often abbreviated as MsCl in reaction schemes or equations .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H12ClFO2S . The InChI code is 1S/C7H12ClFO2S/c8-12(10,11)6-7(9)4-2-1-3-5-7/h1-6H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 214.69 . The compound appears as an oil . The storage temperature is +4 °C .Scientific Research Applications
Selective Fluorination
A study by Makino & Yoshioka (1987) demonstrated the use of methanesulfonyl fluoride and cesium fluoride for selective fluorination of various benzyl alcohols via nucleophilic substitution. This indicates the compound's potential in specific fluorination processes.
Electrochemical Properties
Su, Winnick, & Kohl (2001) explored the electrochemical properties of vanadium pentoxide films in a methanesulfonyl chloride-aluminum chloride ionic liquid. Their research suggests its use in advanced material science, particularly in cathode development.
Acceleration of Chemical Reactions
Kitz & Wilson (1963) observed that methanesulfonyl fluoride accelerates the rate of reaction of acetylcholinesterase, pointing to its role in biochemistry and enzyme studies.
Solvolysis Studies
Research by Kevill, Ryu, Niedermeyer, Koyoshi, & D’Souza (2007) provided insights into the solvolysis of methanesulfonic anhydride, comparing it with methanesulfonyl chloride solvolyses. This highlights its significance in understanding reaction mechanisms and kinetics.
Organic Synthesis
A study by King, Baines, Netherton, & Dave (2000) on bis(trimethylsilyl)methanesulfonyl and tris(trimethylsilyl)methanesulfonyl chlorides discussed their reactions in organic synthesis, indicating their utility in complex organic compound formations.
Reduction and Isomerization Studies
Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu (2007) investigated the one-electron reduction of methanesulfonyl chloride and its role in isomerization of unsaturated fatty acids, showing its potential in chemical transformation studies.
Catalytic Reactions
Rosen, Ruble, Beauchamp, & Navarro (2011) reported on the Pd-catalyzed N-arylation of methanesulfonamide, using methanesulfonyl chloride. This illustrates its use in catalysis and synthesis of complex molecules.
Methanesulfonyl Chloride Synthesis
Zhao Li-fang's 2002 study on the synthesis of methyl sulfonamide using methanesulfonyl chloride as a raw material underlines its importance in industrial chemical synthesis.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that methanesulfonyl chloride derivatives are often used in organic synthesis as a sulfonylating agent .
Mode of Action
(1-Fluorocyclohexyl)methanesulfonyl chloride is believed to undergo an E1cb elimination to generate a highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product . This suggests that this compound interacts with its targets by donating its sulfonyl group.
Biochemical Analysis
Biochemical Properties
(1-Fluorocyclohexyl)methanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions, where the sulfonyl chloride group reacts with nucleophilic sites on these biomolecules. This interaction can lead to the formation of stable sulfonamide bonds, which are crucial in studying enzyme mechanisms and protein functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins can alter their activity, leading to changes in downstream signaling pathways and gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine and cysteine, in proteins. This covalent modification can inhibit or activate enzymes, depending on the site of modification. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its reactivity can decrease over time due to hydrolysis or other degradation processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At high doses, it can lead to adverse effects, including cellular toxicity and organ damage. These threshold effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze sulfonylation reactions. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways is essential for understanding its broader biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it allows the compound to interact with target biomolecules in the appropriate cellular context .
Properties
IUPAC Name |
(1-fluorocyclohexyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClFO2S/c8-12(10,11)6-7(9)4-2-1-3-5-7/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZLCDRQMGWURB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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